

Chemical Identification and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

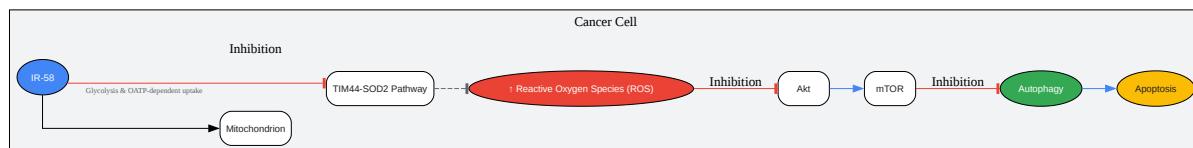
Compound of Interest

Compound Name: **IR-58**

Cat. No.: **B12363410**

[Get Quote](#)

A summary of the key identifiers and chemical properties of **IR-58** is presented in Table 1.


Property	Value
CAS Number	2374274-84-5
IUPAC Name	2-(2-(2-Chloro-3-(2-(1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethyl-3H-indol-1-i um
Molecular Formula	C ₅₈ H ₈₂ CIN ₄ O ₆ ⁺
Description	A mitochondria-targeting near-infrared (NIR) fluorophore. [1] [2]

Biological Activity and Mechanism of Action

IR-58 has been identified as a potent enhancer of therapeutic autophagy, demonstrating significant tumor-selective killing effects, particularly in colorectal cancer (CRC).[\[1\]](#)[\[2\]](#) Its primary mechanism of action involves preferential accumulation in the mitochondria of cancer cells, a process that is dependent on glycolysis and organic anion transporter polypeptides.[\[1\]](#)[\[2\]](#)

Upon localization to the mitochondria, **IR-58** induces excessive autophagy and subsequent apoptosis in tumor cells. This is mediated through the inhibition of the translocase of inner mitochondrial membrane 44 (TIM44)-superoxide dismutase 2 (SOD2) pathway.^{[1][2]} The inhibition of this pathway leads to an overproduction of reactive oxygen species (ROS), which in turn modulates the Akt-mammalian target of rapamycin (mTOR) signaling pathway to trigger autophagy.^{[1][2]}

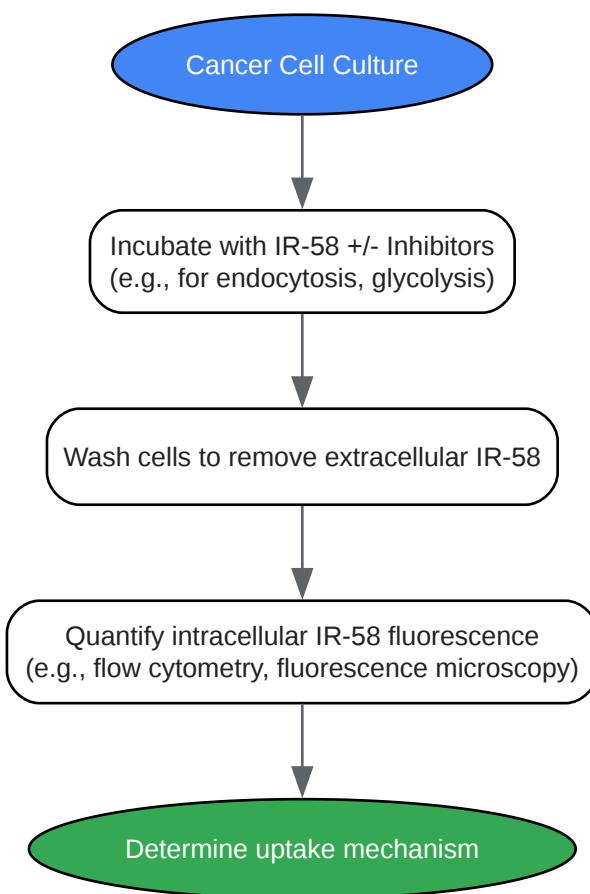
The signaling cascade initiated by **IR-58** is depicted in the following diagram:

[Click to download full resolution via product page](#)

Signaling pathway of **IR-58** in cancer cells.

Experimental Protocols

The following summarizes the key experimental methodologies employed in the investigation of **IR-58**'s biological effects.


Synthesis and Screening

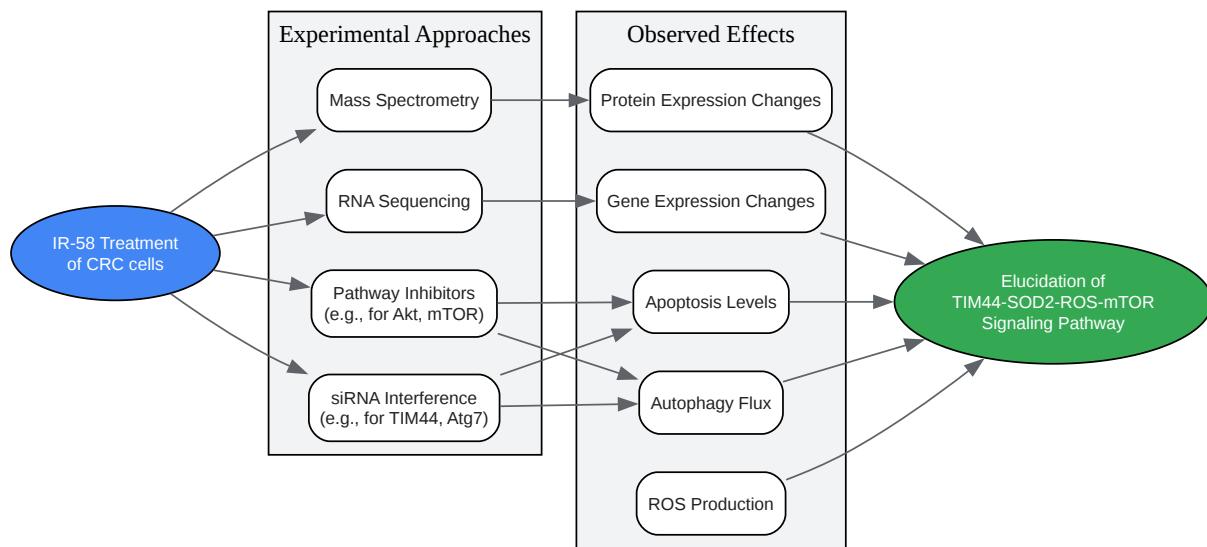
A series of mitochondria-targeting NIR fluorophores, including **IR-58**, were synthesized. These compounds were then screened to identify their autophagy-enhancing activity.^[2]

Cellular Uptake Studies

The cellular uptake mechanism of **IR-58** was investigated using various inhibitors. The findings indicate that the uptake is independent of endocytosis but is dependent on glycolysis.^[1]

Experimental Workflow for Cellular Uptake Analysis:

[Click to download full resolution via product page](#)Workflow for investigating the cellular uptake of **IR-58**.


In Vitro and In Vivo Biological Effects

The biological effects of **IR-58** were assessed in both cell cultures (in vitro) and animal models (in vivo). These studies confirmed the tumor-selective killing properties of **IR-58** and its ability to induce apoptosis.[1][2]

Mechanism of Action Investigation

A multi-faceted approach was used to elucidate the mechanism of action of **IR-58**. This included the use of specific inhibitors, small interfering RNA (siRNA) to silence genes of interest, RNA sequencing to analyze changes in gene expression, and mass spectrometry for proteomic analysis.[1][2]

Logical Relationship of Mechanistic Studies:

[Click to download full resolution via product page](#)Logical flow of experiments to determine **IR-58**'s mechanism.

Quantitative Data Summary

The study "Identification of a fluorescent small-molecule enhancer for therapeutic autophagy in colorectal cancer by targeting mitochondrial protein translocase TIM44" provides extensive quantitative data. For detailed figures and statistical analyses, readers are encouraged to consult the original publication. A summary of key quantitative findings is presented in Table 2.

Parameter Measured	Finding
Tumor Cell Viability	IR-58 induced a dose-dependent decrease in the viability of colorectal cancer cells.[1]
Apoptosis Induction	A dose-dependent increase in apoptosis was observed in tumor cells treated with IR-58.[1]
Autophagy Induction	Treatment with IR-58 led to a significant increase in autophagy markers.
In Vivo Tumor Growth	IR-58 treatment resulted in significant inhibition of tumor growth in xenograft models.[2]
Fluorescence Stability	IR-58 exhibited good fluorescence stability in 10% fetal bovine serum at 37°C.[1]

Conclusion

IR-58 is a promising small molecule with dual functionality as a near-infrared imaging agent and a therapeutic enhancer of autophagy. Its specific targeting of mitochondria in cancer cells and its well-defined mechanism of action through the TIM44-SOD2-ROS-mTOR pathway make it a compelling candidate for further investigation and development in the field of oncology. The identification of TIM44 as a potential oncogene and a key regulator of autophagy opens new avenues for therapeutic intervention in colorectal cancer and potentially other malignancies.[1] [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [gut.bmj.com](#) [gut.bmj.com]

- To cite this document: BenchChem. [Chemical Identification and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12363410#ir-58-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com